molecular formula C14H16N4O5S B2602701 N-(4-acetylphenyl)-4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893380-14-8

N-(4-acetylphenyl)-4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No.: B2602701
CAS No.: 893380-14-8
M. Wt: 352.37
InChI Key: GGRIAWYKUPJIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O5S and its molecular weight is 352.37. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research by Gadad et al. (2000) on sulfonamide derivatives, including those with structures related to the query compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin. These compounds also showed moderate activity against Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Antitumor Properties

Huang, Lin, and Huang (2001) designed and synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard to create potent antitumor agents with low toxicity. They achieved compounds that exhibited high antitumor activity and low toxicity, demonstrating the potential of sulfonamide derivatives as antitumor drugs (Huang, Lin, & Huang, 2001).

Enzyme Inhibition

A study by Saeed et al. (2014) on 1-aroyl-3-(4-aminosulfonylphenyl)thioureas containing free sulfonamide groups showed their ability to inhibit bovine carbonic anhydrase II. The most active inhibitor had an IC50 value of 0.26 ± 0.01 µM, indicating the significant enzyme inhibitory potential of sulfonamide derivatives (Saeed, al-Rashida, Hamayoun, Mumtaz, & Iqbal, 2014).

Antifungal Activity

El-Gaby et al. (2002) synthesized sulfonamides containing pyrroles, pyrrolo[2,3-d]pyrimidines, acetanilides, and tetrahydrobenzothiophenes starting from N4-chloroacetylsulfanilamides. Compounds exhibited remarkable antifungal activity compared with the standard fungicide mycostatine, demonstrating the effectiveness of sulfonamide derivatives against fungal infections (El-Gaby, Gaber, Atalla, & Al-Wahab, 2002).

Properties

IUPAC Name

N-(4-acetylphenyl)-4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-8(19)9-4-6-10(7-5-9)16-24(22,23)11-12(15)17(2)14(21)18(3)13(11)20/h4-7,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRIAWYKUPJIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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